molecular formula C11H16N2OS B4654302 N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea

N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea

Cat. No. B4654302
M. Wt: 224.32 g/mol
InChI Key: RVRVETMFUNXNAG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea, also known as HPMPT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. HPMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea involves its ability to interact with various enzymes and signaling pathways, leading to the inhibition of their activity and the modulation of various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, leading to the suppression of prostaglandin synthesis and the reduction of inflammation. This compound has also been shown to inhibit the activity of nuclear factor-kappaB, leading to the suppression of various pro-inflammatory cytokines and the enhancement of antioxidant defenses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate various cellular signaling pathways. In vivo studies have shown that this compound can reduce tumor growth, inflammation, and oxidative stress, and enhance cognitive function and neuroprotection.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited availability and cost.

Future Directions

There are several future directions for the research on N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea, including the development of novel synthesis methods, the identification of new applications in medicine, agriculture, and environmental science, and the elucidation of its mechanism of action and biochemical effects. Additionally, the development of this compound-based drug delivery systems and the optimization of its pharmacokinetics and pharmacodynamics could enhance its therapeutic potential and reduce its potential toxicity.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective effects through its ability to inhibit the activity of various enzymes and signaling pathways, such as cyclooxygenase-2 and nuclear factor-kappaB. In agriculture, this compound has been used as a plant growth regulator and a pesticide due to its ability to induce plant stress responses and inhibit the activity of various pests and pathogens. In environmental science, this compound has been used as a chelating agent for heavy metal ions and a photocatalyst for organic pollutants.

properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-6-12-11(15)13-9-7-8(2)4-5-10(9)14/h4-5,7,14H,3,6H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRVETMFUNXNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=C(C=CC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.